molecular formula C9H10ClF3N2 B2874553 2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride CAS No. 1187436-91-4

2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride

Cat. No.: B2874553
CAS No.: 1187436-91-4
M. Wt: 238.64
InChI Key: MYUOMGDVKVEVDD-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride is an amidine-derived compound characterized by a 4-(trifluoromethyl)phenyl group directly attached to an ethanimidamide backbone, with a hydrochloride salt improving its solubility. Amidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in medicinal chemistry and materials science . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, which are critical for drug design.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUOMGDVKVEVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187436-91-4
Record name 2-[4-(trifluoromethyl)phenyl]ethanimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine, followed by the formation of the imidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications
2-[4-(Trifluoromethyl)phenyl]ethanimidamide HCl C₉H₉ClF₃N₂ (hypothetical) 247.63 (calc.) Amidine, 4-(trifluoromethyl)phenyl, no oxygen Hypothetical: Drug discovery
2-[4-(Trifluoromethyl)phenoxy]ethanimidamide HCl C₉H₁₀ClF₃N₂O 254.64 Phenoxy linkage, amidine Unspecified (agrochemical/pharma)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Phthalimide ring, chloro, phenyl Polyimide monomer synthesis
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 189.64 Ethylamine, dihydroxyphenyl, hydrochloride Pharmaceutical intermediates

Structural and Functional Insights:

Trifluoromethyl vs. Hydroxyl Groups :

  • The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the polar dihydroxyphenyl group in 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride. This difference likely impacts solubility and membrane permeability, with the -CF₃ group favoring blood-brain barrier penetration .
  • In contrast, the hydroxyl groups in the ethylamine derivative enhance water solubility but reduce metabolic stability .

Amidine vs. Phthalimide Backbones :

  • The amidine group in the target compound offers protonation sites for ionic interactions, useful in enzyme inhibition. The phthalimide in 3-chloro-N-phenyl-phthalimide provides a rigid, planar structure ideal for polymer synthesis but less suited for flexible drug-receptor binding .

Phenoxy vs. The phenoxy variant’s ether linkage may confer higher chemical stability but lower bioavailability compared to the phenyl analog .

Research Findings and Trends

  • Trifluoromethyl in Agrochemicals: The patent () lists numerous trifluoromethyl-containing compounds (e.g., isocycloseram, tigolaner) used as insecticides, highlighting the -CF₃ group’s role in enhancing target affinity and resistance to degradation .
  • Amidine Reactivity : Amidines are precursors to heterocycles like imidazoles, which are prevalent in drug discovery. The hydrochloride salt form improves solubility for in vivo studies .
  • Polymer Chemistry: While 3-chloro-N-phenyl-phthalimide () is a monomer for polyimides, the target compound’s amidine group could enable novel polymer architectures with tunable basicity .

Limitations and Assumptions

  • The molecular formula and weight for this compound are calculated hypothetically due to absent experimental data.
  • Comparisons rely on structural analogs; direct pharmacological or thermodynamic data (e.g., melting points, solubility) are unavailable in the provided evidence.

Biological Activity

2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features that may confer specific biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H10ClF3N2
  • Molecular Weight : 252.65 g/mol

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl substitution enhances binding affinity by modulating electronic properties and sterics.

Potential Targets:

  • Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinase pathways.
  • Enzymes : The compound may act as an inhibitor for enzymes involved in critical cellular processes.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have been reported to show potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-[4-(Trifluoromethyl)phenyl]ethanimidamideMCF-7 (breast cancer)5.0
Trifluoromethyl benzimidazole derivativeS. aureus (antibacterial)2.0
4-Chloro derivativeHCT-15 (colon cancer)3.5

These findings indicate that the compound could potentially be developed for anticancer therapies, particularly targeting breast and colon cancers.

Antimicrobial Activity

Compounds featuring trifluoromethyl groups have also exhibited antibacterial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Gram-positive bacteria showed promising results, indicating potential utility in treating infections caused by resistant strains.
BacteriaMIC (µg/mL)
Staphylococcus aureus2
Enterococcus faecalis4
Streptococcus pneumoniae16

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Study on c-KIT Kinase Inhibition : A related compound demonstrated potent inhibition of c-KIT kinase activity, which is crucial in certain cancers. The study indicated effective in vivo antitumor efficacy in models resistant to standard treatments like imatinib .
  • Antiproliferative Activity : Research showed that structurally similar compounds had significant antiproliferative effects on a variety of cancer cell lines, reinforcing the potential of trifluoromethyl-substituted compounds in cancer therapy .

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